molecular formula C19H17NO4 B12530894 [5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid CAS No. 807615-05-0

[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid

Cat. No.: B12530894
CAS No.: 807615-05-0
M. Wt: 323.3 g/mol
InChI Key: YHWTWNQKOQXEFG-UHFFFAOYSA-N
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Description

[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is notable for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may involve methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of [5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

807615-05-0

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

2-[5-hydroxy-2-methyl-1-(3-methylbenzoyl)indol-3-yl]acetic acid

InChI

InChI=1S/C19H17NO4/c1-11-4-3-5-13(8-11)19(24)20-12(2)15(10-18(22)23)16-9-14(21)6-7-17(16)20/h3-9,21H,10H2,1-2H3,(H,22,23)

InChI Key

YHWTWNQKOQXEFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=C(C3=C2C=CC(=C3)O)CC(=O)O)C

Origin of Product

United States

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